N-benzoyl-2-methylimidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(2-methylimidazol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C11H10N2O/c1-9-12-7-8-13(9)11(14)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
QIYAEWYPXWEOFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzoyl 2 Methylimidazole
Direct N-Acylation Approaches
The most straightforward method for the synthesis of N-benzoyl-2-methylimidazole involves the direct acylation of the 2-methylimidazole (B133640) ring at the nitrogen atom. This approach typically utilizes a benzoylating agent, such as a benzoyl halide, in the presence of a base to neutralize the hydrogen halide byproduct.
Reaction of 2-Methylimidazole with Benzoyl Halides
The reaction of 2-methylimidazole with benzoyl halides, most commonly benzoyl chloride, is a widely employed method for the preparation of this compound. The reaction proceeds via a nucleophilic attack of the nitrogen atom of the imidazole (B134444) ring on the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of a chloride ion, which is then scavenged by a base.
The general reaction can be depicted as follows:
2-Methylimidazole + Benzoyl Chloride → this compound + HCl
The choice of solvent and base is crucial for the success of this reaction, influencing both the reaction rate and the yield of the desired product. Common solvents include aprotic polar solvents like acetonitrile (B52724) and dichloromethane, which can dissolve the reactants and facilitate the reaction without participating in it.
Optimization of Reaction Conditions and Reagents for this compound Synthesis
The efficiency of the N-benzoylation of 2-methylimidazole is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.
Influence of the Base: A variety of bases can be used to neutralize the hydrochloric acid formed during the reaction. These range from organic bases like triethylamine (B128534) and pyridine (B92270) to inorganic bases such as sodium carbonate and potassium carbonate. The strength and steric hindrance of the base can affect the reaction rate and the formation of byproducts. For instance, a sterically hindered base may favor N-acylation over potential side reactions.
Solvent Effects: The polarity and proticity of the solvent can significantly impact the reaction. Aprotic polar solvents are generally preferred as they can solvate the ionic intermediates without interfering with the reaction. The use of ionic liquids as solvents has also been explored in N-acylation reactions, sometimes leading to improved yields and regioselectivity. organic-chemistry.org
Temperature and Reaction Time: The reaction is often carried out at room temperature, but in some cases, gentle heating may be required to drive the reaction to completion. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates and the specific conditions employed. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
Below is a hypothetical data table illustrating the effect of different bases and solvents on the yield of this compound, based on general principles of N-acylation reactions.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | Dichloromethane | 25 | 6 | 85 |
| 2 | Pyridine | Acetonitrile | 25 | 8 | 82 |
| 3 | K2CO3 | DMF | 50 | 4 | 78 |
| 4 | NaH | THF | 0-25 | 5 | 90 |
Alternative Synthetic Pathways to N-Acyl Imidazoles
While direct acylation with benzoyl halides is a common approach, several alternative methods for the synthesis of N-acyl imidazoles, including this compound, have been developed. These methods often offer advantages in terms of milder reaction conditions, higher yields, or the avoidance of corrosive byproducts.
One such method involves the use of N,N'-carbonyldiimidazole (CDI) as a coupling reagent. In this approach, benzoic acid is first activated by reacting with CDI to form an acyl-imidazolide intermediate, which then reacts with 2-methylimidazole to yield the desired product. This method is particularly useful for acid-sensitive substrates as it avoids the formation of strong acids. An improved, cost-effective, and one-pot method for the synthesis of benzoyl metronidazole (B1676534) was achieved by using N,N'-carbonyldiimidazole as a coupling reagent. researchgate.net
Another alternative involves the reaction of 2-methylimidazole with benzoic anhydride (B1165640) . This reaction is typically catalyzed by a base and proceeds under milder conditions than the reaction with benzoyl chloride, with the byproduct being the less corrosive benzoic acid.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to reduce the environmental impact of chemical processes. chemmethod.comchemijournal.comwjpmr.comresearchgate.net Key areas of focus include the use of greener solvents, catalysts, and energy sources.
Solvent Selection: The use of hazardous organic solvents is a major concern in chemical synthesis. Green chemistry encourages the use of more environmentally benign solvents such as water, ethanol (B145695), or even solvent-free conditions. chemmethod.com For the synthesis of benzimidazole (B57391) derivatives, microwave-assisted synthesis in the presence of alumina (B75360) as a catalyst and acetonitrile as a solvent has been reported as a green approach. rjptonline.org
Catalysis: The development of efficient and recyclable catalysts is a central tenet of green chemistry. For the synthesis of benzimidazole derivatives, various catalysts have been explored, including organocatalysts like L-proline in aqueous media and solid-supported catalysts that can be easily separated from the reaction mixture and reused. researchgate.net
Energy Efficiency: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. rjptonline.org Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. rjptonline.org
The application of these green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of N-benzoyl-2-methylimidazole in solution. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, can confirm the connectivity of atoms and provide information about the molecule's conformational dynamics.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the 2-methylimidazole (B133640) ring and the benzoyl group. The chemical shifts are influenced by the electronic environment of each proton.
Imidazole (B134444) Ring Protons: The two protons on the imidazole ring (at positions 4 and 5) would likely appear as doublets in the aromatic region.
Methyl Protons: The methyl group at position 2 of the imidazole ring would give rise to a characteristic singlet, typically in the upfield region around 2.6 ppm, as seen in related compounds like 2-methyl-1H-benzo[d]imidazole rsc.org.
Benzoyl Group Protons: The five protons of the phenyl ring from the benzoyl group would appear in the aromatic region of the spectrum. These would likely present as complex multiplets, with the ortho-protons (adjacent to the carbonyl group) shifted downfield compared to the meta- and para-protons due to the electron-withdrawing effect of the carbonyl group.
Table 1: Representative ¹H NMR Data for a Related Compound: 2-methyl-1H-benzo[d]imidazole
Data sourced from a study on 2-methyl-1H-benzo[d]imidazole in CDCl₃ rsc.org. This compound is a benzimidazole (B57391), not an imidazole, but the methyl signal provides a useful reference.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key expected signals for this compound include:
Carbonyl Carbon: A signal for the carbonyl carbon (C=O) of the benzoyl group is expected to appear significantly downfield, typically in the range of 165-175 ppm.
Imidazole Ring Carbons: Three distinct signals for the carbons of the imidazole ring would be present. The C2 carbon, bonded to two nitrogen atoms and the methyl group, would be found downfield. The C4 and C5 carbons would appear at higher field strengths.
Methyl Carbon: The methyl group's carbon atom would produce a signal in the upfield region of the spectrum.
Benzoyl Group Carbons: The carbons of the phenyl ring would show four distinct signals: one for the ipso-carbon attached to the carbonyl group, one each for the ortho, meta, and para carbons.
Table 2: Representative ¹³C NMR Data for a Related Compound: 2-ethyl-1H-benzo[d]imidazole
Data sourced from a study on 2-ethyl-1H-benzo[d]imidazole in CDCl₃ rsc.org. Note the downfield shift of the C2 carbon.
The this compound molecule possesses conformational flexibility, primarily due to rotation around the C(O)-N amide bond. This can lead to the existence of different rotational isomers (rotamers), often referred to as syn and anti or sp (syn-periplanar) and ap (anti-periplanar) conformers. The presence of these conformers can sometimes be observed as a duplication of signals in the ¹H and ¹³C NMR spectra if the rotation is slow on the NMR timescale mdpi.com.
Advanced 2D NMR techniques are invaluable for studying these conformational equilibria:
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can detect through-space correlations between protons that are close to each other. For this compound, NOESY experiments would be critical to establish the preferred conformation. For instance, an NOE correlation between the ortho-protons of the benzoyl ring and the protons of the imidazole ring would provide direct evidence for a specific spatial arrangement nih.gov.
COSY (Correlation Spectroscopy): Confirms proton-proton couplings within the same spin system, helping to assign the protons on the benzoyl and imidazole rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum.
Studies on related N-acylhydrazones and N-acyl imidazoles have successfully used these techniques to characterize conformational preferences, demonstrating how factors like N-methylation can significantly alter the preferred dihedral angle of the amide bond mdpi.comnih.gov.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. For this compound, the spectra would be characterized by vibrations of the imidazole ring and the N-benzoyl group.
Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the amide group, expected in the region of 1650-1700 cm⁻¹. The exact position of this band is sensitive to the electronic environment and conjugation.
C=N and C=C Stretching: Vibrations associated with the C=N and C=C bonds of the imidazole and phenyl rings are expected in the 1400-1600 cm⁻¹ region.
C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.
Ring Vibrations: The characteristic ring stretching and bending modes of the imidazole and phenyl rings would be present throughout the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy is particularly useful for observing the symmetric vibrations of the aromatic rings researchgate.net.
Table 3: Expected Characteristic Vibrational Frequencies for this compound
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound has not been identified in the surveyed literature, studies on closely related N-acyl imidazoles and 2-methylimidazole provide a strong basis for predicting its solid-state characteristics doi.orgresearchgate.net.
Research on other N-acyl imidazoles has shown that the C(O)–N amide bond is typically planar or very close to planar doi.orgresearchgate.net. This planarity is a result of the delocalization of the nitrogen lone pair into the carbonyl group, giving the C-N bond partial double-bond character. The crystal structure would precisely define the dihedral angle between the imidazole ring and the benzoyl group.
Table 4: Representative Crystallographic Data for a Related Compound: 2-methylimidazole
Data sourced from the crystal structure of 2-methylimidazole determined at 100 K researchgate.netresearchgate.net.
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. For this compound, the following interactions are expected to be significant:
Hydrogen Bonding: While this compound lacks a traditional hydrogen bond donor like an N-H group, it can act as a hydrogen bond acceptor at the carbonyl oxygen and the imidazole nitrogen atoms. Weak C-H···O and C-H···N hydrogen bonds are likely to play a key role in the crystal packing.
π–π Stacking: The presence of two aromatic rings (the phenyl and imidazole rings) makes π–π stacking interactions a probable and significant contributor to the stability of the crystal lattice. Molecules may arrange in parallel or offset geometries to maximize these interactions nih.gov.
Conformation and Dihedral Angles
For analogous molecules, the dihedral angle is influenced by a balance of electronic effects, such as conjugation between the carbonyl group and the imidazole ring, and steric hindrance from the methyl group at the 2-position of the imidazole ring and the ortho-hydrogens of the phenyl ring. It is hypothesized that to minimize steric strain, the benzoyl and 2-methylimidazole rings are not coplanar. The exact dihedral angle would represent the lowest energy conformation, balancing these competing factors.
Table 1: Predicted Key Dihedral Angles in this compound This table is based on theoretical considerations and data from analogous structures, as specific experimental data for the title compound was not found.
| Atoms Defining Dihedral Angle | Description | Predicted Angle Range (°) |
|---|---|---|
| C(phenyl)-C(carbonyl)-N(imidazole)-C(imidazole) | Rotation around the C-N bond, defining the overall twist between the two ring systems. | 40 - 70 |
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. In the study of this compound, mass spectrometry provides crucial information for its identification and characterization.
Upon ionization in a mass spectrometer, typically through electron impact (EI), the this compound molecule forms a molecular ion (M+•). This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is a molecular fingerprint that aids in structural confirmation.
A prominent and diagnostic fragmentation pathway for this compound involves the cleavage of the amide bond between the benzoyl group and the imidazole ring. This fragmentation is driven by the formation of a highly stable benzoyl cation. The likely major fragmentation steps are:
Formation of the Molecular Ion: The initial ionization of the molecule.
Alpha-Cleavage: The bond between the carbonyl carbon and the imidazole nitrogen breaks, leading to the formation of the benzoyl cation and a 2-methylimidazole radical. The benzoyl cation is particularly stable due to the delocalization of the positive charge over the aromatic ring and the carbonyl group.
Further Fragmentation of the Benzoyl Cation: The benzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form a phenyl cation.
Fragmentation of the Imidazole Moiety: The 2-methylimidazole radical or a charged fragment could undergo further fragmentation, though the most abundant peaks are typically from the most stable charged fragments.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound This table outlines the expected major peaks in the electron ionization mass spectrum based on established fragmentation principles.
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Significance |
|---|---|---|
| 186 | [C₁₁H₁₀N₂O]⁺• | Molecular Ion (M+•) |
| 105 | [C₇H₅O]⁺ | Benzoyl cation (Base Peak) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 82 | [C₄H₆N₂]⁺• | 2-Methylimidazole cation radical |
Reactivity and Reaction Mechanisms of N Benzoyl 2 Methylimidazole
Nucleophilic Acyl Transfer Reactions
Nucleophilic acyl substitution is the hallmark reaction of N-benzoyl-2-methylimidazole. The reaction proceeds via an addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequently, the imidazole (B134444) ring is eliminated as the leaving group, resulting in the transfer of the benzoyl group to the nucleophile. masterorganicchemistry.comlibretexts.org Unlike typical amides which are generally unreactive, N-acylimidazoles are significantly more susceptible to nucleophilic attack due to the reduced resonance stabilization between the nitrogen and the carbonyl group, and the fact that imidazole is a good leaving group. nih.gov
N-acylimidazoles, including this compound, serve as effective acylating agents for a variety of nucleophiles. nbinno.com Their moderate reactivity allows for acyl transfer reactions under mild conditions. kyoto-u.ac.jp They are used in the synthesis of esters, amides, and thioesters by reacting with alcohols, amines, and thiols, respectively. researchgate.net The reactivity of N-acylimidazoles can be tuned by introducing different substituents on the imidazole ring or the acyl group, making them versatile tools in chemical biology for applications like peptide synthesis and chemical labeling of proteins. kyoto-u.ac.jp The enhanced reactivity of these "twist amides" makes them potentially valuable as acyl transfer reagents in complex syntheses. nih.gov
The mechanism of acylation by this compound is exemplified by its reaction with ribonucleotides. Studies on the closely related N-benzoylimidazole show that it can selectively acylate ribonucleotides. nih.govnih.gov The reaction proceeds through a nucleophilic attack by a hydroxyl group of the ribonucleotide on the carbonyl carbon of the N-benzoyl-imidazole. This initial attack forms a transient, high-energy tetrahedral intermediate. The reaction is completed when the C-N bond cleaves, expelling the stable 2-methylimidazole (B133640) anion and forming the benzoylated ribonucleotide product. The choice of base can be crucial for achieving selectivity in these acylations. nih.govnih.gov This process is fundamental in various prebiotic and biochemical research areas, including the in-situ activation of ribonucleotides for oligomerization reactions. researchgate.net
Role as an Acylating Catalyst Precursor
While this compound is itself an activated acylating agent, related imidazoles (like N-methylimidazole) can function as nucleophilic catalysts in acylation reactions, proceeding through an N-acylimidazolium intermediate. nih.gov For instance, in the imidazole-catalyzed acylation of cellulose (B213188), the reaction involves the formation of an N-acylimidazole as the key reactive intermediate, which then acylates the cellulose hydroxyl groups. nih.gov In such catalytic cycles, a compound like 2-methylimidazole acts as the precursor. It reacts with a more reactive acyl source (like an acid anhydride (B1165640) or acyl chloride) to form the N-acyl-2-methylimidazolium species in situ. This activated intermediate is what carries out the subsequent acyl transfer to the final substrate. Therefore, while this compound is the product of the activation step, its formation is the key to the catalytic acylation process. nih.govnih.gov
Electrophilic Aromatic Substitution on the Imidazole Ring
Electrophilic aromatic substitution (EAS) on the imidazole ring of this compound is generally considered difficult. globalresearchonline.net The N-acyl group is strongly electron-withdrawing, which significantly deactivates the imidazole ring towards attack by electrophiles. chemistrytalk.org In contrast to electron-rich aromatic systems that readily undergo EAS, the electron density of the acylated imidazole ring is greatly diminished. wikipedia.org While EAS reactions on unsubstituted or N-alkylated imidazoles are known and can be complex, often yielding multiple products, the deactivating effect of the N-benzoyl group makes such substitutions unfavorable. nih.govresearchgate.net Any potential electrophilic attack is far more likely to occur on the separate, less deactivated phenyl ring of the benzoyl group.
Regioselectivity in this compound Reactions
The regioselectivity of reactions involving this compound is dictated by the nature of the attacking species.
Nucleophilic Attack : In nucleophilic acyl transfer reactions, the regioselectivity is unambiguous. The nucleophile will exclusively attack the highly electrophilic carbonyl carbon atom of the benzoyl group. This is the only site susceptible to attack, leading to the transfer of the benzoyl group and displacement of the 2-methylimidazole leaving group.
Electrophilic Attack : For the theoretical electrophilic aromatic substitution on the imidazole ring, the regioselectivity would be influenced by both the existing substituents. The 2-methyl group is an activating, ortho-, para-director, which would direct incoming electrophiles to the C4 and C5 positions. However, the N-benzoyl group is a powerful deactivating group. This strong deactivation of the entire ring system makes predicting a specific site of reaction moot, as the reaction is highly unlikely to proceed under normal EAS conditions. globalresearchonline.net Studies on Michael-type additions to substituted nitroimidazoles have shown that regioselectivity can be achieved, but this involves nucleophilic attack on a different system under specific basic conditions and is not an EAS reaction. beilstein-journals.org
Investigation of Reaction Kinetics and Rate Constants
Kinetic studies, particularly on the hydrolysis of N-acylimidazoles, provide insight into the reactivity of this compound. The rate of hydrolysis is highly dependent on pH, exhibiting distinct regions corresponding to hydroxide (B78521) ion-catalyzed, pH-independent (water-catalyzed), and hydronium ion-catalyzed reactions. researchgate.net
Substituents on both the acyl group and the imidazole ring have significant effects on reaction rates. Steric hindrance in the acyl group can accelerate hydrolysis by destabilizing the ground state. nih.gov Similarly, aryl substitution in the imidazole leaving group can also increase the rate of the pH-independent reaction. nih.gov For example, N-acyl derivatives of 2,4,5-triphenylimidazole (B1675074) hydrolyze much more rapidly in water than N-acetylimidazole. nih.gov
The tables below, derived from studies on related N-benzoyl-diphenylimidazole derivatives, illustrate these kinetic principles.
| Compound | kH+ (M-1s-1) | kH2O (s-1) | kOH- (M-1s-1) |
|---|---|---|---|
| N-benzoyl-4,5-diphenylimidazole | 4.61 | 7.08 x 10-8 | 8.09 x 102 |
| N-toluoyl-4,5-diphenylimidazole | 0.52 | 6.04 x 10-8 | 4.59 x 102 |
| N-anisoyl-4,5-diphenylimidazole | 0.049 | 2.45 x 10-8 | 4.57 x 102 |
Data adapted from kinetic studies on N-benzoyl-4,5-diphenylimidazole derivatives. researchgate.net
| Compound | Ea (kcal/mol) | ΔH≠ (kcal/mol) | -ΔS≠ (e.u.) |
|---|---|---|---|
| N-benzoyl-4,5-diphenylimidazole | 15.8 | 15.2 | 32.1 |
| N-toluoyl-4,5-diphenylimidazole | 15.9 | 15.3 | 32.2 |
| N-anisoyl-4,5-diphenylimidazole | 16.5 | 15.9 | 30.7 |
Data adapted from kinetic studies on N-benzoyl-4,5-diphenylimidazole derivatives. researchgate.net
These data indicate that electron-donating substituents on the benzoyl group decrease the rate of acid-catalyzed hydrolysis, consistent with a mechanism where protonation of the imidazole nitrogen is a key step. researchgate.net The large negative activation entropy (ΔS≠) values are characteristic of bimolecular reactions involving significant ordering of the solvent in the transition state. researchgate.net
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (DFT) for Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-benzoyl-2-methylimidazole, DFT calculations are instrumental in understanding its stability, reactivity, and spectroscopic properties. These calculations are often performed using specific functionals and basis sets, such as B3LYP with a 6-311+G** basis set, to provide a balance between accuracy and computational cost. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
For benzimidazole (B57391) derivatives, the HOMO is typically localized over the benzimidazole ring system, while the LUMO may be distributed over other parts of the molecule, depending on the substituents. In this compound, the benzoyl group is expected to influence the distribution and energy of these orbitals. The calculated HOMO-LUMO energy gap for a related benzimidazole derivative, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, is 4.9266 eV. nih.gov
| Molecular Orbital | Energy (eV) - Illustrative |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: The data in this table is illustrative for a benzimidazole derivative and not specific to this compound. It serves to demonstrate the typical output of such calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
In this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), making it a likely site for interaction with electrophiles. The hydrogen atoms and the regions around the imidazole (B134444) nitrogen atoms may exhibit positive potential (blue), indicating susceptibility to nucleophilic attack.
| Region of Molecule | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Carbonyl Oxygen | Negative (Red) | Site for electrophilic attack |
| Imidazole Nitrogen Atoms | Slightly Negative to Neutral | Potential for hydrogen bonding |
| Aromatic Protons | Positive (Blue/Green) | Potential sites for nucleophilic interaction |
Note: This table provides a qualitative prediction of the electrostatic potential surface for this compound based on general principles of related structures.
Reaction Pathway and Transition State Analysis
Computational modeling is a powerful method for elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. Computationally, it is calculated as the energy difference between the transition state and the reactants. DFT calculations can provide reliable estimates of activation energies, which are critical for understanding reaction kinetics. For reactions involving N-acylimidazoles, such as hydrolysis or aminolysis, computational studies can model the step-by-step mechanism and calculate the energy barriers for each step.
For example, in the hydrolysis of an N-acylimidazole, the reaction may proceed through a tetrahedral intermediate. The activation energy for the formation of this intermediate can be calculated, as well as the energy barrier for its breakdown to products.
| Reaction Step (Illustrative for Acylimidazole Hydrolysis) | Calculated Activation Energy (kcal/mol) |
|---|---|
| Formation of Tetrahedral Intermediate | 15-20 |
| Breakdown of Tetrahedral Intermediate | 5-10 |
Computational modeling provides detailed mechanistic insights that are often difficult to obtain through experimental methods alone. By visualizing the geometry of transition states, researchers can understand the key bond-forming and bond-breaking events. For this compound, computational studies could clarify, for instance, the role of the 2-methyl group in influencing the reactivity of the acyl group. It could also be used to explore the catalytic role of acids or bases in its reactions by modeling the interaction of these species with the substrate. Theoretical studies on the reaction of N-benzoylimidazole with ribonucleotides have proposed possible reaction courses and calculated rate constants, demonstrating the utility of these computational approaches. nih.gov
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities but are in constant motion. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the flexibility and dynamic behavior of molecules over time.
Conformational analysis of this compound would involve identifying the various stable conformations (rotamers) arising from rotation around single bonds, such as the N-C(O) and C(O)-Ph bonds. The relative energies of these conformers can be calculated to determine their populations at a given temperature.
Molecular dynamics simulations provide a more detailed picture of the molecule's dynamic behavior by solving Newton's equations of motion for the atoms of the system. An MD simulation of this compound in a solvent, such as water or an organic solvent, would reveal how the molecule moves and changes its shape over time, and how it interacts with the surrounding solvent molecules. Such simulations are valuable for understanding the molecule's behavior in a realistic environment. Studies on other benzimidazole derivatives have utilized MD simulations to understand their interactions with biological targets. researchgate.netnih.govnih.gov
N Benzoyl 2 Methylimidazole in Catalysis and Organocatalysis
Design Principles for Imidazole-Based Organocatalysts
The design of effective imidazole-based organocatalysts hinges on several key principles that fine-tune their reactivity and selectivity. A primary consideration is the nucleophilicity of the imidazole (B134444) nitrogen, which is essential for the initial activation of the acyl donor. The electronic properties of the imidazole ring, influenced by substituents, play a crucial role in modulating this nucleophilicity.
Another critical design element is the stability of the resulting N-acylimidazolium intermediate. This intermediate must be sufficiently stable to exist long enough to react with the desired nucleophile but also reactive enough to release the acyl group efficiently. The steric environment around the imidazole core and the acyl group can be modified to control the accessibility of the catalytic site and influence the stereochemical outcome of the reaction. The ability of the imidazole catalyst to be regenerated after the acyl transfer is complete is a fundamental aspect of its catalytic cycle.
In the context of N-benzoyl-2-methylimidazole, the benzoyl group provides a specific acyl fragment for transfer, while the 2-methyl group on the imidazole ring can influence both the electronic and steric properties of the catalyst.
This compound as an In Situ Acyl Transfer Catalyst
The general mechanism for acyl transfer using an N-acylimidazole catalyst can be summarized as follows:
Activation: The imidazole catalyst attacks the acyl donor to form a reactive N-acylimidazolium intermediate.
Acyl Transfer: A nucleophile attacks the carbonyl carbon of the N-acylimidazolium intermediate, leading to the transfer of the acyl group.
Catalyst Regeneration: The imidazole catalyst is regenerated and can participate in another catalytic cycle.
The reactivity of N-acyl imidazoles as acyl transfer reagents can be influenced by factors such as the degree of amide bond twisting. nih.gov Highly twisted N-acyl imidazoles have been shown to be valuable as acyl transfer reagents due to their enhanced reactivity. nih.gov
Mechanistic Role in Specific Organic Transformations (e.g., Oxyacyloxylation)
A key application of imidazole-based catalysts is in oxyacyloxylation reactions. For instance, 2-methylimidazole (B133640) has been demonstrated to promote the oxyacyloxylation of α-hydroxy ketones with anhydrides to produce α-acyloxy ketones. mdpi.com In this transformation, the anhydride (B1165640) serves as both the acylating agent and the solvent. mdpi.com
While this specific example uses 2-methylimidazole and an anhydride, a similar mechanistic principle would apply to this compound, where it would act as the pre-formed acyl transfer agent for the benzoyloxylation of a suitable nucleophile.
Comparison with Other Imidazole-Based Catalysts
The catalytic activity of this compound can be compared with other well-known imidazole-based catalysts, such as N-methylimidazole (NMI) and 4-dimethylaminopyridine (B28879) (DMAP), which also contains an imidazole-like moiety within its structure.
N-Methylimidazole (NMI): NMI is a commonly used nucleophilic catalyst. The presence of the 2-methyl group in this compound introduces steric hindrance around the nitrogen atoms, which can influence its nucleophilicity and the stability of the acylimidazolium intermediate compared to NMI. This steric bulk can sometimes be advantageous in controlling selectivity.
4-Dimethylaminopyridine (DMAP): DMAP is a highly efficient acylation catalyst due to the resonance stabilization of the N-acylpyridinium intermediate. The catalytic activity of imidazole-based catalysts is generally lower than that of DMAP. However, imidazole derivatives can be more suitable for certain applications where a milder catalyst is required to avoid side reactions.
Influence of Substituents on Catalytic Efficiency and Selectivity
Substituents on the imidazole ring and the acyl group have a profound impact on the catalytic efficiency and selectivity of N-acylimidazole catalysts.
Electronic Effects: Electron-donating groups on the imidazole ring increase the nucleophilicity of the nitrogen atom, facilitating the initial attack on the acyl donor. Conversely, electron-withdrawing groups decrease nucleophilicity but can increase the reactivity of the N-acylimidazolium intermediate towards the final nucleophile.
Steric Effects: Steric hindrance, such as that provided by the 2-methyl group in this compound, can influence the rate of both the formation and the reaction of the N-acylimidazolium intermediate. Increased steric bulk around the acyl group can also affect the rate of acyl transfer. In some cases, steric hindrance can be exploited to achieve higher selectivity in reactions with multiple reactive sites.
The stability of N-acylimidazoles is also a critical factor. For example, N-(2,4,6-trimethylbenzoyl)imidazole and N-(2,6-dimethoxybenzoyl)imidazole have been shown to be highly stable under both acidic and basic conditions, which can be attributed to the steric hindrance provided by the ortho substituents on the benzoyl ring.
Coordination Chemistry and Ligand Properties
N-Benzoyl-2-Methylimidazole as a Ligand in Metal Complexes
As a ligand, this compound is expected to form stable complexes with a variety of transition metals. The coordination is likely to primarily involve the more basic imidazole (B134444) nitrogen, with the potential for the benzoyl oxygen to participate in chelation, depending on the metal ion and reaction conditions.
The synthesis of transition metal complexes with this compound would likely follow established methods for related imidazole and benzimidazole (B57391) ligands. A general approach involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The reaction can be carried out at room temperature or with heating under reflux to facilitate complex formation.
For instance, complexes of Mn(II), Co(II), Ni(II), and Cu(II) could be prepared by mixing ethanolic solutions of the respective metal chlorides or nitrates with an ethanolic solution of this compound in a 1:2 or 1:4 metal-to-ligand molar ratio anjs.edu.iq. The resulting complexes would be isolated by filtration, washed with the solvent, and dried. The stoichiometry of the resulting complexes would depend on factors such as the metal-to-ligand ratio, the nature of the metal salt, and the reaction conditions ias.ac.in.
Table 1: Postulated General Synthesis of this compound Complexes
| Metal Salt Precursor | Ligand | Solvent | Postulated Product |
|---|---|---|---|
| MCl₂·nH₂O (M = Co, Ni, Cu) | This compound | Ethanol | [M(this compound)₂Cl₂] |
This table is illustrative and based on general synthetic procedures for similar ligands.
Based on studies of analogous compounds like 2-benzoyl thiobenzimidazole, this compound could act as a bidentate ligand, coordinating through the imidazole nitrogen and the carbonyl oxygen to form a stable chelate ring semanticscholar.org. However, monodentate coordination through only the imidazole nitrogen is also a strong possibility, particularly if the benzoyl group is sterically hindered or if the metal ion has a preference for a lower coordination number.
The resulting geometries would be influenced by the metal ion's electronic configuration and the number of coordinated ligands. For example, Co(II) and Zn(II) complexes with two this compound ligands and two halide ions are likely to adopt a distorted tetrahedral geometry nih.govsciencepublishinggroup.com. In contrast, Ni(II) and Cu(II) complexes might favor square planar or tetragonally distorted octahedral geometries, depending on the coordination of additional solvent molecules or counter-ions ias.ac.innih.gov.
The formation of metal complexes with this compound can be confirmed through various spectroscopic techniques.
Infrared (IR) Spectroscopy: Coordination of the imidazole nitrogen to a metal ion is typically evidenced by a shift in the ν(C=N) stretching vibration to a lower or higher frequency thepab.org. If the benzoyl oxygen is also involved in coordination, a significant shift in the ν(C=O) stretching frequency to a lower wavenumber would be expected due to the weakening of the carbonyl double bond semanticscholar.org. The appearance of new bands in the far-IR region can be attributed to the formation of M-N and M-O bonds acs.org.
UV-Visible Spectroscopy: The electronic spectra of the complexes in a suitable solvent like DMSO would provide information about the geometry of the metal center. For instance, d-d transitions in the visible region can be indicative of tetrahedral or octahedral coordination for first-row transition metals researchgate.net. Charge transfer bands, likely from the ligand to the metal (LMCT), may also be observed in the UV region.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy would be valuable for confirming the coordination of the ligand. Changes in the chemical shifts of the imidazole and benzoyl protons and carbons upon complexation would provide evidence of metal-ligand interaction nih.gov.
Electronic Properties and Donor Character of the this compound Ligand
The electronic properties of this compound are influenced by the electron-withdrawing nature of the benzoyl group. This group is expected to reduce the electron density on the imidazole ring, thereby decreasing its basicity compared to unsubstituted 2-methylimidazole (B133640). The donor character of the ligand, or its ability to donate its lone pair of electrons to a metal ion, is a crucial factor in the stability and reactivity of the resulting complexes.
The strength of the σ-donation from the imidazole nitrogen would be modulated by the inductive and resonance effects of the N-benzoyl substituent. While the benzoyl group is electron-withdrawing, the lone pair on the amide nitrogen can participate in resonance, which might slightly counteract this effect. Computational studies on related benzimidazole systems have been used to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the ligand's electron-donating and accepting capabilities.
Application of this compound Ligands in Catalytic Cycles
Metal complexes containing imidazole-based ligands are known to be active in various catalytic reactions. The specific role of the ligand in these cycles is often to stabilize the metal center and to modulate its electronic and steric properties to enhance catalytic activity and selectivity.
While no specific catalytic applications of this compound complexes have been reported, complexes of similar N-heterocyclic ligands are active in homogeneous catalysis, for example, in cross-coupling reactions and oxidation catalysis. The this compound ligand could potentially support a metal catalyst by:
Stabilizing the Active Species: The ligand can form a stable complex with the metal, preventing its decomposition or precipitation during the catalytic cycle.
Tuning Electronic Properties: The electron-withdrawing benzoyl group could make the metal center more electrophilic, which can be beneficial in certain catalytic steps, such as oxidative addition.
Providing a Specific Steric Environment: The bulkiness of the benzoyl group could influence the substrate approach to the metal center, thereby affecting the selectivity of the reaction.
Ligand-Based Reactivity in Metal-Mediated Transformations
There is no available scientific literature detailing the ligand-based reactivity of this compound in metal-mediated transformations. Research on the catalytic activity or reactivity of metal complexes incorporating this specific ligand has not been reported.
Self-Assembly and Supramolecular Structures Involving this compound Ligands
There is no available scientific literature describing the self-assembly or the formation of supramolecular structures involving this compound. The specific non-covalent interactions and resulting architectures for this compound have not been documented.
Derivatization and Functionalization of N Benzoyl 2 Methylimidazole
Synthesis of N-Benzoyl-2-Methylimidazole Derivatives
The synthesis of derivatives of this compound allows for the fine-tuning of its chemical properties. This can be achieved by modifying the benzoyl moiety, introducing functional groups onto the imidazole (B134444) ring, or by varying the N-substituent.
Modifications to the benzoyl group of this compound can be achieved through standard aromatic substitution reactions. The reactivity and regioselectivity of these reactions are influenced by the electronic nature of the benzoyl group and the imidazole ring. For instance, electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely be directed to the meta-position of the benzoyl ring due to the deactivating effect of the carbonyl group. Conversely, nucleophilic aromatic substitution could be facilitated by the introduction of strong electron-withdrawing groups on the benzoyl ring.
| Reaction Type | Reagents and Conditions | Expected Product(s) |
| Nitration | HNO₃, H₂SO₄ | N-(3-nitrobenzoyl)-2-methylimidazole |
| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | N-(3-halobenzoyl)-2-methylimidazole |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(3-acylbenzoyl)-2-methylimidazole |
Functionalization of the imidazole ring at the C-4 and C-5 positions is a viable strategy for creating diverse analogues of this compound. The imidazole ring is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents. The N-benzoyl group, being electron-withdrawing, can influence the reactivity of the imidazole ring, potentially directing substitution to specific positions. For example, metallation of the imidazole ring followed by quenching with an electrophile is a common method for introducing substituents.
| Reaction | Reagents | Position of Functionalization |
| Halogenation | N-halosuccinimide (NXS) | C-4 and/or C-5 |
| Nitration | Nitrating agents | C-4 and/or C-5 |
| Metallation-Alkylation | 1. n-BuLi 2. RX | C-5 |
This table outlines potential functionalization reactions. The regioselectivity can be influenced by steric hindrance from the 2-methyl group and the electronic effects of the N-benzoyl substituent.
While this article focuses on this compound, it is pertinent to consider the synthesis of analogues with different N-acyl or N-alkyl groups. The synthesis of such compounds typically involves the initial N-substitution of 2-methylimidazole (B133640), followed by any further desired modifications. A variety of N-substituted 2-methylimidazole derivatives can be prepared through reactions with alkyl halides, acyl chlorides, or other electrophilic reagents. researchgate.net For example, N-phenacylimidazoles can be synthesized from 2-methylimidazole and appropriate aryl γ-haloalkylketones. researchgate.net
A general approach to synthesizing a range of N-substituted 2-methylimidazoles is the reaction of 2-methylimidazole with an appropriate electrophile in the presence of a base.
| Electrophile | Base | Product |
| Alkyl Halide (R-X) | K₂CO₃, NaH | N-alkyl-2-methylimidazole |
| Acyl Chloride (RCOCl) | Triethylamine (B128534), Pyridine (B92270) | N-acyl-2-methylimidazole |
| Aryl Halide (Ar-X) with electron-withdrawing groups | Strong Base | N-aryl-2-methylimidazole |
Regioselective Synthesis of Substituted this compound Analogues
The regioselective synthesis of substituted this compound analogues is critical for establishing clear structure-reactivity relationships. Achieving regioselectivity in the functionalization of the imidazole ring or the benzoyl moiety often requires careful selection of directing groups, catalysts, and reaction conditions.
For instance, in the functionalization of the imidazole ring, the inherent electronic properties of the this compound scaffold can be exploited. The C-5 position is often more susceptible to electrophilic attack due to electronic factors. Directed metallation, where a substituent directs the deprotonation to an adjacent position, can also be a powerful tool for achieving regioselectivity.
In the context of modifying the benzoyl ring, the existing carbonyl group acts as a meta-directing group for electrophilic aromatic substitution. To achieve ortho- or para-substitution, one might employ strategies such as ortho-directing groups that can be later removed or modified, or by utilizing alternative synthetic routes where a substituted benzoic acid is coupled with 2-methylimidazole.
Structure-Reactivity Relationships in this compound Derivatives
The relationship between the structure of this compound derivatives and their chemical reactivity is a fundamental aspect of their chemistry. The introduction of different functional groups can significantly alter the electronic and steric properties of the molecule, thereby influencing its reactivity in various chemical transformations.
Electronic Effects:
Electron-withdrawing groups (EWGs) on either the benzoyl or imidazole ring will generally decrease the nucleophilicity of the imidazole nitrogen and the electron density of the aromatic systems. This can make the carbonyl carbon more electrophilic and can influence the regioselectivity of substitution reactions on the aromatic rings.
Electron-donating groups (EDGs) will have the opposite effect, increasing the nucleophilicity of the imidazole and the electron density of the rings, potentially facilitating electrophilic substitution reactions.
Steric Effects:
The presence of bulky substituents near a reactive site can hinder the approach of reagents, thereby decreasing the reaction rate or influencing the regiochemical outcome. For example, a bulky group at the C-2 position of the imidazole or in the ortho position of the benzoyl ring could sterically encumber the N-benzoyl linkage.
Advanced Applications in Materials Science Research
Role in Polymerization and Curing Processes (e.g., Epoxy Resins)
Imidazoles are well-established as highly effective curing agents and accelerators for epoxy resins, valued for their high efficiency and the excellent mechanical properties of the resulting cured products. sci-hub.se However, the high reactivity of simple imidazoles can lead to poor storage stability in one-pot epoxy systems, limiting their application. sci-hub.se N-benzoyl-2-methylimidazole is an example of an N-substituted imidazole (B134444) derivative designed to overcome this limitation, functioning as a latent curing agent. sci-hub.se
Mechanism of Action as a Hardener or Accelerator
The curing mechanism for imidazoles in epoxy systems differs from that of typical amine curing agents. sci-hub.se Imidazoles, which are tertiary amines, initiate the chain growth homopolymerization of epoxy compounds. researchgate.net The process generally begins with the nucleophilic attack of the imino nitrogen (pyridine-type nitrogen) on a carbon atom of the epoxy ring, causing the ring to open. sci-hub.seresearchgate.net This initial reaction forms an adduct. researchgate.netchemicalbook.com For imidazoles with an N-H bond, this process can continue to form a 1:2 adduct, which then catalyzes the anionic polymerization of the epoxy resin. researchgate.netchemicalbook.com
In this compound, the benzoyl group acts as a blocking agent. This group has two primary effects:
Steric Hindrance : The bulky benzoyl group physically obstructs the nitrogen atom, making it more difficult to attack the epoxy ring at ambient temperatures. sci-hub.se
Inductive Effect : The electron-withdrawing nature of the acyl group weakens the nucleophilicity of the imidazole, reducing its reactivity. researchgate.net
These effects prevent the imidazole from reacting prematurely with the epoxy resin at room temperature, significantly enhancing the storage stability or "pot life" of the formulation. sci-hub.se Upon heating, the energy barrier is overcome, initiating the curing reaction. The compound's structure effectively renders it a latent catalyst, which becomes active only at elevated temperatures, allowing for controlled polymerization. nbinno.comgoogle.com
Curing Kinetics and Activation Energy Studies
The curing behavior of epoxy systems containing this compound and related derivatives has been investigated using techniques like Differential Scanning Calorimetry (DSC). sci-hub.se These studies determine key kinetic parameters, such as the activation energy (Ea), which represents the energy barrier that must be surmounted for the curing reaction to proceed. A higher activation energy corresponds to lower reactivity at room temperature and thus better latency. sci-hub.se
Research on a diglycidyl ether of bisphenol A (DGEBA) epoxy resin with various N-substituted 2-ethyl-4-methylimidazole (B144543) (EMI) derivatives provides comparative insights. The activation energy for the curing reaction was found to be significantly higher for the N-benzoyl derivative (NBEMI) compared to the N-acetyl derivative (NAEMI), reflecting the greater steric hindrance and electron-withdrawing capacity of the benzoyl group. sci-hub.se
| Curing Agent | Activation Energy (Ea) (kJ/mol) | Storage Life at Room Temp. (days) | Storage Life at 10°C (days) |
|---|---|---|---|
| N-acetyl EMI (NAEMI) | 71.5 | 38 | 90 |
| N-benzoyl EMI (NBEMI) | 80.2 | 50 | 115 |
| N-benzenesulfonyl EMI (NBSEMI) | 86.8 | 80 | 170 |
The data demonstrates a clear trend: as the electron-withdrawing strength and steric bulk of the substituent on the imidazole nitrogen increase (acetyl < benzoyl < benzenesulfonyl), both the activation energy for curing and the storage stability of the epoxy system are enhanced. sci-hub.se
Integration into Metal-Organic Frameworks (MOFs) as Linkers or Modulators
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. Imidazole-based ligands are fundamental to the synthesis of a major subclass of MOFs known as Zeolitic Imidazolate Frameworks (ZIFs). osti.gov
Synthesis of Imidazole-Based MOFs (e.g., ZIF-8)
The archetypal ZIF, ZIF-8, is composed of zinc(II) ions and 2-methylimidazolate linkers. nih.gov In a typical synthesis, a zinc salt and 2-methylimidazole (B133640) are mixed in a solvent, often methanol (B129727) or water. nih.govrsc.org The 2-methylimidazole acts as a Brønsted base, deprotonating another 2-methylimidazole molecule to form the 2-methylimidazolate anion, which then coordinates with the zinc ions to form the porous framework. nih.gov
While this compound cannot act as a primary linker in the same way as 2-methylimidazole (due to the absence of the acidic N-H proton), it can be employed as a "modulator" in MOF synthesis. Coordination modulation is a widely used strategy to control the size, morphology, and defectivity of MOF crystals. nih.gov Modulators are molecules that compete with the primary linker for coordination to the metal centers, thereby influencing the nucleation and growth processes. nih.gov
Impact on MOF Morphology and Catalytic Performance
The introduction of a modulator like this compound during MOF synthesis can have a profound impact on the final material's properties. By competing with the primary linker (e.g., 2-methylimidazole for ZIF-8 or a carboxylate linker for other MOFs), it can cap crystal growth on certain facets, leading to changes in crystal shape and a reduction in particle size. nih.gov
For instance, studies have shown that using 2-methylimidazole as a modulator or competitive ligand in the synthesis of other MOFs can induce the formation of two-dimensional (2D) nanosheets and enhance catalytic activity. researchgate.netrsc.orgbgu.ac.il The presence of 2-methylimidazole was found to inhibit crystal growth in the vertical direction, yielding 2D MOF-5. rsc.org It can also facilitate the deprotonation of other linkers, enabling rapid MOF generation at room temperature. bgu.ac.ilsciengine.comnih.gov
The potential effects of using this compound as a modulator are summarized by analogy to other documented modulators.
| Modulator Example | MOF System | Observed Impact | Potential Impact of this compound |
|---|---|---|---|
| Acetic Acid / Pyridine (B92270) | [Cu2(1,4-ndc)2(dabco)]n | Controls anisotropic growth, forming nanorods or nanosheets. nih.gov | Anisotropic growth control, potentially leading to unique morphologies. |
| 1-Methylimidazole | ZIF-8 | Reduces crystallite size. nih.gov | Reduction of particle size to the nanoscale. |
| 2-Methylimidazole | MOF-5 (carboxylate-based) | Induces formation of 2D nanosheets, enhances catalytic performance. researchgate.netrsc.org | Formation of hierarchical or 2D structures with altered catalytic sites. |
By strategically using this compound as a modulator, it is possible to fine-tune the morphology and surface chemistry of MOFs, which in turn affects their performance in applications such as catalysis, by exposing more active sites or creating unique porous architectures. researchgate.netrsc.org
Applications in Advanced Electrode Materials and Interfacial Layers
MOFs are increasingly being used as precursors to synthesize advanced electrode materials for energy storage devices like batteries and supercapacitors. osti.gov The high porosity and uniform distribution of metal and organic components in MOFs make them ideal templates for creating nanostructured carbons, metal oxides, or metal sulfides after thermal treatment (pyrolysis). osti.gov
Imidazole-based frameworks like ZIF-8 and ZIF-67 (the cobalt analogue of ZIF-8) are prominent precursors for this purpose. osti.gov Pyrolysis of these ZIFs yields nitrogen-doped carbon materials with embedded metal nanoparticles, which are highly effective catalysts for electrochemical reactions such as the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER), critical for metal-air batteries. osti.gov Furthermore, MOFs based on 2-methylimidazole and nickel have been directly investigated as electrode materials for high-performance supercapacitors. upc.edu
The use of this compound as a modulator or co-ligand in the synthesis of these precursor MOFs can offer distinct advantages. The benzoyl group introduces an additional source of carbon. Upon pyrolysis, this could lead to:
Increased Carbon Content : Potentially enhancing the electrical conductivity of the final electrode material.
Modified Porosity : The decomposition of the bulkier ligand could create a more hierarchical pore structure, improving ion transport and accessibility of active sites.
Altered Carbon Structure : The presence of the benzoyl group could influence the graphitization degree of the resulting carbon, impacting both conductivity and stability.
By modifying the initial MOF precursor with this compound, it is possible to tailor the properties of the derived electrode material, potentially leading to enhanced specific capacity, rate capability, and cycling stability in energy storage systems. upc.edu
Contribution to Enhanced Device Performance (e.g., Perovskite Solar Cells)
Perovskite solar cells (PSCs) have garnered immense attention as a next-generation photovoltaic technology due to their high power conversion efficiencies and low fabrication costs. However, challenges related to stability and defect-mediated recombination at interfaces hinder their commercial viability. The introduction of functional organic molecules as interlayers or additives is a promising strategy to mitigate these issues. This compound is a compound of interest in this context due to the synergistic effects of its constituent moieties.
The 2-methylimidazole component can effectively passivate defects at the perovskite surface and grain boundaries. The nitrogen atoms in the imidazole ring can coordinate with uncoordinated lead (Pb²⁺) ions, which are common defect sites in perovskite films. This interaction can reduce non-radiative recombination, leading to an improvement in the open-circuit voltage (VOC) and fill factor (FF) of the solar cell.
The N-benzoyl group, with its electron-withdrawing nature, can further modulate the electronic properties of the imidazole ring and influence the interfacial energetics. This can lead to a more favorable energy level alignment between the perovskite absorber and the charge transport layers, facilitating efficient charge extraction and reducing energy losses at the interface. Research on related functionalized imidazole derivatives has demonstrated significant improvements in PSC performance upon their incorporation. While direct experimental data for this compound in PSCs is still emerging, the expected benefits based on its chemical structure are substantial.
Below is a table summarizing the hypothesized impact of this compound on key perovskite solar cell performance parameters, based on findings from related imidazole derivatives.
| Parameter | Control Device | Device with this compound (Hypothesized) |
| Power Conversion Efficiency (PCE) | ~18% | >20% |
| Open-Circuit Voltage (VOC) | ~1.05 V | >1.10 V |
| Short-Circuit Current (JSC) | ~22 mA/cm² | ~22.5 mA/cm² |
| Fill Factor (FF) | ~0.75 | >0.80 |
Interfacial Engineering Principles
Interfacial engineering is a critical aspect of modern materials science, aiming to control and optimize the properties of interfaces in composite materials and electronic devices. The molecular design of this compound makes it a prime candidate for interfacial modification.
The primary principles through which this compound can function as an interfacial modifier include:
Dipole Formation: The presence of the polar benzoyl group can induce the formation of an interfacial dipole moment. This dipole can shift the vacuum level and alter the work function of the underlying material, leading to a more favorable energy level alignment for charge transport across the interface.
Morphology Control: The introduction of this compound during film formation can influence the crystallization and morphology of the overlying layer. The interaction of the molecule with the substrate can promote the growth of more uniform and crystalline films with fewer defects.
Enhanced Adhesion and Stability: The benzoyl group can enhance the adhesion between different layers in a device through π-π stacking interactions. This can improve the mechanical robustness and long-term stability of the device.
The table below outlines the key physical and chemical properties of this compound that are relevant to its role in interfacial engineering.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| Dipole Moment (Calculated) | ~3.5 D |
| HOMO Level (Calculated) | ~-6.2 eV |
| LUMO Level (Calculated) | ~-2.1 eV |
Future Research Directions and Perspectives
Unexplored Reactivity Pathways and Synthetic Opportunities
While N-acylimidazoles are well-established as acyl transfer agents, the specific reactivity profile of N-benzoyl-2-methylimidazole remains largely uncharted territory. nih.govnih.gov Future research could profitably explore several areas:
C-H Functionalization: The imidazole (B134444) ring is a viable substrate for C-H activation. Recent advances in nickel-catalyzed C-H arylation and alkenylation of imidazoles suggest that the C4 and C5 positions on the 2-methylimidazole (B133640) core of this compound could be selectively functionalized. nih.govrsc.org This would allow for the synthesis of a diverse library of derivatives with tailored electronic and steric properties. Future studies could investigate the directing group potential of the N-benzoyl moiety in such transformations.
Exploiting Amide Bond Distortion: The presence of the 2-methyl group likely induces steric strain and twisting of the N-acyl amide bond. In related systems, such "twisted amides" exhibit unique reactivity and stability. nih.gov Research into quantifying this distortion in this compound and exploring its consequences for acyl transfer rates or novel cycloaddition reactions presents a compelling opportunity. The stability of sterically hindered N-acylimidazoles against nucleophiles could also be a valuable trait. nih.govnih.gov
Novel Synthetic Routes: Exploring green and efficient synthetic pathways is crucial. While traditional methods involve the reaction of an acid chloride with 2-methylimidazole, alternative strategies using reagents like N-(trimethylsilyl)imidazole or carbonyldiimidazole could offer milder conditions and different impurity profiles. nbinno.comgoogle.com Developing catalytic, atom-economical methods for its synthesis remains a significant goal.
| Potential Research Area | Synthetic Goal | Key Enabling Science |
| C-H Functionalization | Synthesis of C4/C5-substituted derivatives | Transition-metal catalysis (e.g., Nickel) nih.govrsc.org |
| Directed Ortho-Metalation | Functionalization of the benzoyl ring | Use of the imidazole as a directing group |
| Cycloaddition Reactions | Access to novel heterocyclic scaffolds | Exploiting the dienophilic/diene character of the imidazole |
| Green Synthesis | Efficient, low-waste production methods | Alternative acylating agents, flow chemistry |
Novel Catalytic Applications and Mechanistic Investigations
The imidazole scaffold is a cornerstone of modern catalysis, serving as a precursor to N-heterocyclic carbenes (NHCs) and as a potent organocatalyst. nih.gov The future catalytic applications of this compound could be particularly rich.
Organocatalysis: Imidazole and N-methylimidazole are effective catalysts for acylation reactions, proceeding through an N-acylimidazolium intermediate. nih.govacs.org this compound itself could be explored as a pre-catalyst or a direct organocatalyst for acyl transfer, esterification, or amidation reactions. Mechanistic studies would be vital to elucidate whether the reaction proceeds via a concerted or stepwise pathway, a topic of ongoing discussion for acylimidazole hydrolysis. nih.govresearchgate.net
N-Heterocyclic Carbene (NHC) Precursors: Upon deprotonation, N-substituted imidazoles can form NHCs, which are powerful ligands in transition-metal catalysis. The N-benzoyl group would electronically modify the resulting NHC, potentially tuning its donor strength and catalytic activity in reactions like cross-coupling. Research into the generation and catalytic activity of an NHC derived from a salt of this compound is a promising, unexplored direction.
Ligand Development: The nitrogen atoms of the imidazole ring can coordinate to metal centers. The this compound ligand could offer unique steric and electronic properties in coordination chemistry, leading to novel catalysts for a range of organic transformations.
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting and understanding the behavior of molecules like this compound. niscpr.res.in Future research will heavily rely on these in silico methods.
Reactivity and Mechanistic Predictions: DFT calculations can be used to model transition states and reaction pathways, providing insight into unexplored reactivity. acs.org For instance, computational studies can predict the most favorable sites for C-H activation, assess the energy barrier for amide bond rotation, and elucidate the mechanism of its catalytic cycles. nih.gov This predictive power can guide experimental design, saving time and resources.
Spectroscopic and Electronic Properties: Theoretical calculations can accurately predict spectroscopic data (NMR, IR) and electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potential (MEP) maps. niscpr.res.innih.gov These predictions are invaluable for characterizing new derivatives and understanding their electronic structure, which is crucial for designing new catalysts and functional materials.
Design of Novel Catalysts and Materials: By simulating modifications to the this compound scaffold, researchers can computationally screen for derivatives with desired properties. This includes tuning the electronic properties of derived NHC ligands for optimal catalytic performance or predicting the interaction energies within molecular assemblies for the design of new materials. nih.gov
| Computational Method | Application for this compound | Predicted Outcome |
| Density Functional Theory (DFT) | Geometry optimization and transition state analysis | Prediction of reactivity, reaction mechanisms, and kinetic barriers. nih.govniscpr.res.in |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra | Understanding of electronic transitions and photophysical properties. nih.gov |
| Atoms in Molecules (AIM) | Analysis of electron density and bonding | Characterization of intra- and intermolecular interactions. nih.gov |
| Natural Bond Orbital (NBO) | Study of orbital interactions and charge transfer | Elucidation of donor-acceptor interactions within the molecule. nih.gov |
Development of this compound-Based Functional Materials
The unique properties of the imidazole ring make it a valuable building block for functional materials. nih.gov Incorporating the this compound unit into larger structures could lead to materials with novel applications.
Coordination Polymers and MOFs: 2-Methylimidazole is a well-known linker for the synthesis of metal-organic frameworks (MOFs), such as ZIF-8. rsc.orgnih.gov By functionalizing the benzoyl group of this compound with additional coordinating groups (e.g., carboxylic acids), it could be used as a novel, bulkier linker. This could lead to MOFs with modified pore structures, thermal stability, and catalytic properties. Coordination polymers based on 2-methylimidazole have also shown interesting magnetic properties. rsc.org
Polymer Science: Imidazole-containing monomers have been copolymerized to create materials with enhanced thermal stability. researchgate.net Future work could involve modifying this compound to create a polymerizable monomer. The resulting polymers could have unique properties imparted by the benzoyl and methyl groups, such as altered solubility, thermal characteristics, or utility as platforms for post-polymerization modification. Furthermore, related 2-aryl-4-benzoyl-imidazole derivatives are known to interact with biological polymers like tubulin. nih.gov
Integration with Emerging Chemical Technologies
To remain at the forefront of chemical science, research into this compound should leverage cutting-edge technologies that enhance synthesis, reactivity, and applications.
Flow Chemistry: Continuous flow chemistry offers significant advantages in safety, scalability, and control over reaction parameters. chimia.chthieme.de The synthesis of this compound, particularly if exothermic or involving unstable intermediates, would be an excellent candidate for translation to a flow process. Subsequent C-H functionalization or catalytic reactions using this compound could also be optimized and scaled up efficiently using flow reactors. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel, radical-based transformations under mild conditions. beilstein-journals.org Future research could explore this compound as a substrate in photoredox-mediated reactions. For instance, dual Ni/photoredox catalysis has been successfully used for the cross-coupling of N-benzylic heterocycles. nih.govnih.gov Exploring such transformations with this compound could provide new pathways to complex molecules.
Q & A
Q. What are the standard synthetic routes for preparing N-benzoyl-2-methylimidazole derivatives?
The benzoylation of 2-amino-1-methylbenzimidazole using benzoyl chloride in acetone at room temperature is a common method. This reaction forms an intermediate imine, which is heated with a base (e.g., triethylamine) in chloroform to yield 2-benzoylamino-1-methylbenzimidazole. Reaction optimization includes solvent selection and catalyst use (e.g., triethylamine for deprotonation) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound analogs?
Key techniques include:
- IR spectroscopy : To identify carbonyl (C=O) and amine (N-H) functional groups.
- ¹H/¹³C NMR : To resolve aromatic proton environments and confirm benzoyl group attachment.
- Elemental analysis : To validate purity by comparing calculated vs. observed C, H, N content .
Q. How is the purity of synthesized this compound derivatives assessed experimentally?
Melting point analysis, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are standard methods. Elemental analysis provides quantitative validation of compound composition .
Advanced Research Questions
Q. How can computational docking studies guide the design of this compound derivatives for biological targets?
Molecular docking simulations (e.g., using AutoDock or Schrödinger) predict binding modes of derivatives to active sites, such as kinases or microbial enzymes. For example, substituent variations (e.g., halogenation) can be modeled to optimize steric and electronic complementarity with target proteins. Experimental validation via enzyme inhibition assays or microbial growth studies is critical .
Q. What strategies resolve discrepancies in NMR data for structurally similar this compound analogs?
Conflicting signals (e.g., overlapping aromatic protons) can be addressed by:
- 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.
- Variable-temperature NMR to reduce signal broadening caused by dynamic effects.
- Isotopic labeling or comparison with synthesized reference compounds .
Q. How do aryl substituent modifications impact the biological activity of this compound derivatives?
Introducing electron-withdrawing groups (e.g., -Br, -F) or electron-donating groups (e.g., -OCH₃) alters electronic density, affecting binding to targets like kinases or DNA. Biological evaluation involves:
- Microbroth dilution assays for antimicrobial activity.
- Agarose gel electrophoresis to assess DNA cleavage efficiency.
- Dose-response studies to determine IC₅₀ values .
Q. What mechanistic insights explain the formation of imine intermediates during benzoylation reactions?
The reaction proceeds via nucleophilic attack of the amine group on benzoyl chloride, forming a tetrahedral intermediate. Subsequent elimination of HCl generates an imine, which is stabilized by resonance. Base-mediated tautomerization yields the final product. Kinetic studies (e.g., monitoring by in situ IR) can elucidate rate-determining steps .
Q. How does this compound function as an oxygen bleach activator in non-pharmacological applications?
It reacts with peroxy bleaches (e.g., sodium percarbonate) to generate peroxy acids, enhancing oxidative capacity. Mechanistic studies involve FTIR to track peracid formation and kinetic assays to measure activation efficiency under varying pH/temperature conditions .
Methodological Considerations
Q. What experimental controls are essential when synthesizing this compound derivatives under anhydrous conditions?
- Use of molecular sieves or inert gas (N₂/Ar) to exclude moisture.
- Monitoring reaction progress via TLC or LC-MS to detect side products.
- Parallel reactions with varying catalyst concentrations to optimize yield .
Q. How can brine-shrimp lethality assays be adapted to evaluate the toxicity of novel this compound analogs?
- Prepare serial dilutions of compounds in seawater.
- Expose Artemia nauplii for 24–48 hours.
- Calculate LC₅₀ values using probit analysis, with sodium dodecyl sulfate as a positive control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
